Pyrrolo[1,2-a]quinazoline-1,5-dione
Overview
Description
Mechanism of Action
Target of Action
It is known that n-heterocyclic compounds, such as quinazolinone derivatives, have significant biological activities
Mode of Action
It is synthesized through a double cyclocondensation cascade using anthranilamide and ethyl levulinate . The interaction of Pyrrolo[1,2-a]quinazoline-1,5-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that quinazolinone derivatives, which are similar to this compound, have significant biological activities
Action Environment
It is known that the demand for environmentally benign, sustainable processes increases the application of compounds from renewable sources
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-a]quinazoline-1,5-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with Brønsted acid catalysts, such as Amberlyst® 15, which facilitates its synthesis through a double cyclocondensation cascade . This interaction is essential for the compound’s stability and reactivity in biochemical processes. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to exhibit significant anti-proliferative activity against several cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the viability of MCF-7 cells, a breast cancer cell line, by interfering with their metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in cyclocondensation reactions, which are crucial for its biological activity . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of catalysts and environmental conditions. Studies have shown that the use of Amberlyst® 15 as a catalyst can significantly enhance the stability and yield of this compound . Long-term effects on cellular function have also been observed, with the compound maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism involves cyclocondensation reactions facilitated by Brønsted acid catalysts . These reactions are crucial for the compound’s biological activity and stability. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Pyrrolo[1,2-a]quinazoline-1,5-dione involves a double cyclocondensation cascade reaction. This method uses anthranilamide and ethyl levulinate as starting materials, with Amberlyst® 15 as a heterogeneous Brønsted acid catalyst. The reaction is carried out under mechanochemical activation, which significantly reduces the reaction time to three hours compared to the conventional 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing renewable sources and efficient catalysts, is emphasized. The mechanochemical approach mentioned above is a step towards more sustainable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]quinazoline-1,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Pyrrolo[1,2-a]quinazoline-1,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including anticancer and antibacterial treatments.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Shares the quinazoline core structure but lacks the pyrrolo ring.
Pyrrolo[1,2-a]quinoline: Similar structure but with a quinoline core instead of quinazoline.
Pyrazolo[1,5-c]quinazoline: Contains a pyrazole ring fused to the quinazoline core.
Uniqueness
Pyrrolo[1,2-a]quinazoline-1,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolo[1,2-a]quinazoline-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZWJRQSHRKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using mechanochemical activation in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?
A1: Mechanochemical activation offers a significantly faster and more environmentally friendly approach to synthesizing this compound. A study demonstrated that utilizing mechanochemical methods reduced the reaction time from 24 hours to a mere 3 hours while maintaining a high yield of the target compound. [] This highlights the potential of mechanochemistry for greener and more efficient synthesis of this important class of compounds.
Q2: What is the role of heterogeneous Brønsted acid catalysts in the synthesis of this compound?
A2: Heterogeneous Brønsted acid catalysts play a crucial role in facilitating the double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, ultimately leading to the formation of this compound. [] Among the various catalysts screened, Amberlyst® 15 proved to be a highly effective choice for this transformation.
Q3: Can this compound be further modified to create new heterocyclic compounds?
A3: Yes, this compound can be used as a building block for synthesizing more complex heterocyclic systems. For example, reacting it with hydrazine, methylhydrazine, or phenylhydrazine can yield various heterocyclic steroidal molecules. [] This demonstrates the versatility of this scaffold in accessing diverse chemical structures with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.